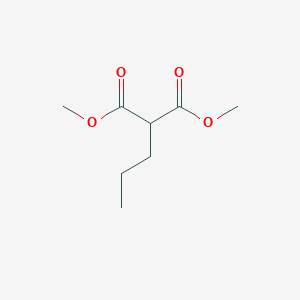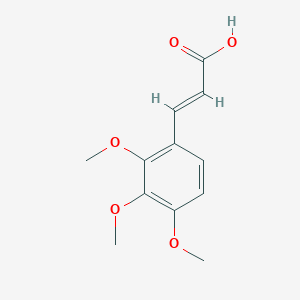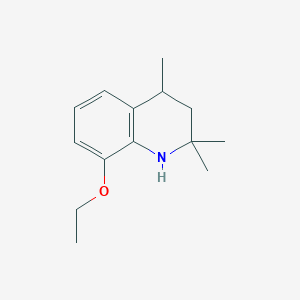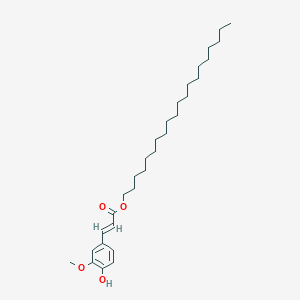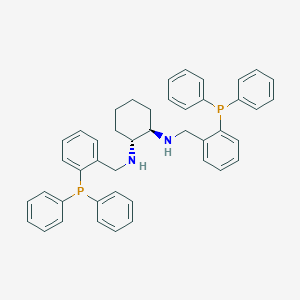
(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
Descripción general
Descripción
“(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine” is a chemical compound with the CAS number 174758-63-5 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C44H44N2P2. The molecular weight is 662.8 g/mol .Physical And Chemical Properties Analysis
The compound is a solid and has a yellow color . It has a melting point of >300°C and a predicted boiling point of 749.8±60.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a predicted pKa of 9.75±0.40 . The compound is air sensitive .Aplicaciones Científicas De Investigación
Buchwald-Hartwig Cross Coupling Reaction
This compound is utilized as a ligand in the Buchwald-Hartwig cross coupling reaction, which forms carbon-nitrogen bonds. The ligand’s chiral phosphine groups facilitate the coupling of aryl halides with amines, producing arylamines that are essential in pharmaceuticals and agrochemicals .
Heck Reaction
In the Heck reaction, this ligand aids in the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. This reaction is widely used in the synthesis of fine chemicals and materials due to its tolerance of various functional groups .
Hiyama Coupling
The compound serves as a ligand in Hiyama coupling reactions, where it supports the formation of carbon-carbon bonds between aryl or vinyl silanes and halides. This method is particularly valuable for constructing complex molecular architectures in organic synthesis .
Negishi Coupling
As a ligand in Negishi coupling, it facilitates the cross-coupling of alkyl or aryl zinc compounds with aryl or vinyl halides. This reaction is instrumental in forming biaryls and styrenes, which are key structures in organic electronics and pharmaceuticals .
Sonogashira Coupling
In Sonogashira coupling, the ligand is used to couple terminal alkynes with aryl or vinyl halides. The resulting alkyne-containing compounds have applications in the development of new materials, pharmaceuticals, and agrochemicals .
Suzuki-Miyaura Coupling
This ligand is also employed in Suzuki-Miyaura coupling to facilitate the palladium-catalyzed cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides. The reaction is highly versatile and is used to synthesize biphenyls, stilbenes, and poly-olefins, which are important in materials science and drug development .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound is a phosphine ligand , which suggests it may interact with metal ions in biological systems.
Mode of Action
As a phosphine ligand, this compound likely acts by coordinating with metal ions, forming metal-ligand complexes. These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific metal ion and the reaction conditions .
Biochemical Pathways
As a phosphine ligand, it may be involved in reactions catalyzed by metalloenzymes or in processes where metal ions play a key role .
Pharmacokinetics
Given its molecular weight of 662.78 , it may have limited bioavailability due to poor absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with metal ions could be affected by the concentration of these ions in the environment .
Propiedades
IUPAC Name |
(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHPYVNBXWUKNY-NCRNUEESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44N2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447912 | |
| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine | |
CAS RN |
174758-63-5 | |
| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

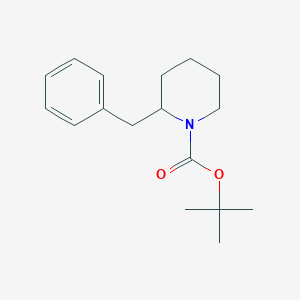

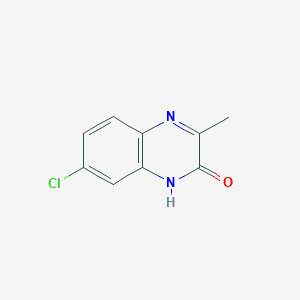

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

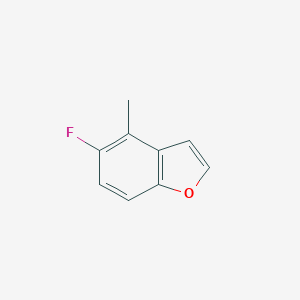
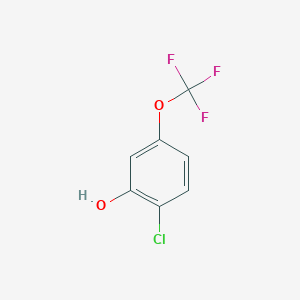
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
